4-(S-Acetylthio)benzaldehyde
Overview
Description
4-(S-Acetylthio)benzaldehyde is an organic compound with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol . It is characterized by the presence of an acetylthio group attached to a benzaldehyde moiety. This compound is often used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(S-Acetylthio)benzaldehyde can be synthesized through a reaction involving the acetylation of thiophenol followed by formylation. The general synthetic route involves the following steps:
Acetylation of Thiophenol: Thiophenol reacts with acetyl chloride in the presence of a base such as pyridine to form S-acetylthiophenol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(S-Acetylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the acetylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(S-Acetylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic agents often involves this compound due to its reactive functional groups.
Industry: It serves as a building block in the manufacture of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(S-Acetylthio)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the presence of the aldehyde and acetylthio groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modify the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylthio)benzaldehyde
- Ethanethioic acid, S-(4-formylphenyl) ester
- S-(4-formylphenyl) ethanethioate
Uniqueness
4-(S-Acetylthio)benzaldehyde is unique due to its specific functional groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
S-(4-formylphenyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMFYYQSMFCNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457903 | |
Record name | 4-(S-Acetylthio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28130-89-4 | |
Record name | 4-(S-Acetylthio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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